![molecular formula C16H15N7O7S B451636 3-methoxy-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B451636.png)
3-methoxy-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-nitro-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-nitro-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a nitro group, a carboxamide group, and a sulfamoyl group attached to a phenyl ring, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-nitro-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester under acidic conditions.
Introduction of the nitro group: Nitration of the pyrazole ring can be performed using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the carboxamide group: This step involves the reaction of the nitro-pyrazole with an appropriate amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the sulfamoylphenyl group: This can be synthesized by reacting 4-aminophenylsulfonamide with 6-methoxypyrimidine-4-sulfonyl chloride under basic conditions.
Final coupling: The final step involves coupling the sulfamoylphenyl group with the nitro-pyrazole-carboxamide intermediate using a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Hydrochloric acid, sodium hydroxide.
Substitution: Sodium methoxide, methyl iodide.
Major Products
Reduction of the nitro group: 3-amino-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-1H-pyrazole-5-carboxamide.
Hydrolysis of the carboxamide group: 3-methoxy-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-nitro-1H-pyrazole-5-carboxylic acid and the corresponding amine.
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of sulfamoyl and nitro groups on biological activity. It can also serve as a probe to investigate enzyme-substrate interactions.
Medicine
Potential applications in medicine include the development of new drugs targeting specific enzymes or receptors. The presence of multiple functional groups allows for fine-tuning of its pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 3-methoxy-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can affect cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-nitro-1H-pyrazole-5-carboxamide: Lacks the methoxy and sulfamoyl groups, resulting in different chemical and biological properties.
3-methoxy-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-1H-pyrazole-5-carboxamide:
3-methoxy-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-nitro-1H-pyrazole: Lacks the carboxamide group, altering its chemical behavior and biological activity.
Uniqueness
The unique combination of functional groups in 3-methoxy-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-nitro-1H-pyrazole-5-carboxamide provides it with distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H15N7O7S |
|---|---|
Peso molecular |
449.4g/mol |
Nombre IUPAC |
3-methoxy-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H15N7O7S/c1-29-12-7-11(17-8-18-12)22-31(27,28)10-5-3-9(4-6-10)19-15(24)13-14(23(25)26)16(30-2)21-20-13/h3-8H,1-2H3,(H,19,24)(H,20,21)(H,17,18,22) |
Clave InChI |
MTVXITIYCYETAS-UHFFFAOYSA-N |
SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C(=NN3)OC)[N+](=O)[O-] |
SMILES canónico |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C(=NN3)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


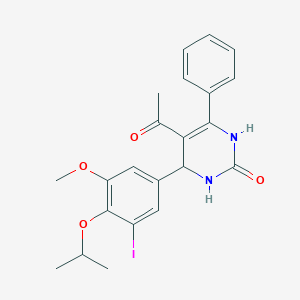
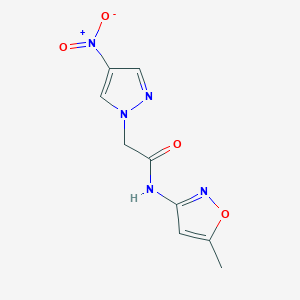
![methyl 3-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B451558.png)
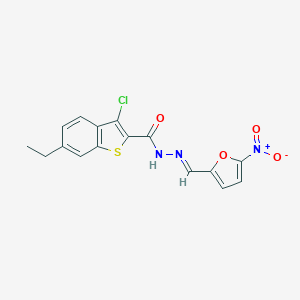
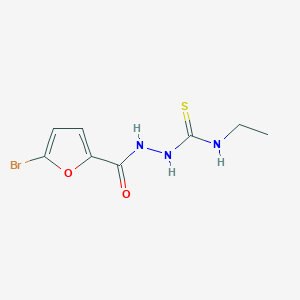
![N'-{3-[(4-cyanophenoxy)methyl]-4-methoxybenzylidene}-2-(2-naphthyloxy)acetohydrazide](/img/structure/B451561.png)
![N-(1-naphthyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide](/img/structure/B451564.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2-(4-ethylphenyl)quinoline-4-carboxamide](/img/structure/B451565.png)
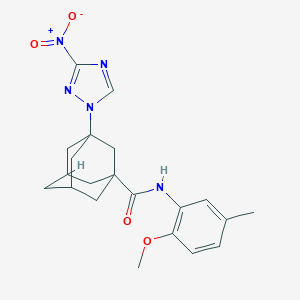
![propyl 4-(4-fluorophenyl)-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B451569.png)
![Methyl 6-ethyl-2-{[(3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451570.png)
![3-[(2Z)-4-(4-ethylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B451571.png)
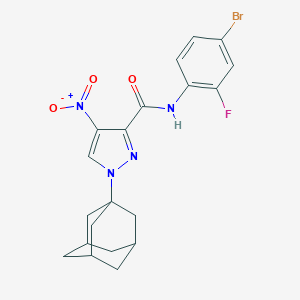
![Methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B451576.png)
